5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 228728-18-5 . It has a molecular weight of 225.15 . The IUPAC name for this compound is 5,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of 7-Fluoro-4-hydroxyquinoline (FQ) can be achieved by decarboxylation of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA). FQCA itself is prepared by hydrolysis of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE) .Molecular Structure Analysis
The Inchi Code for this compound is1S/C10H5F2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
.
Scientific Research Applications
Antibacterial Properties and Synthesis
5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives exhibit significant antibacterial properties. A study detailed the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, highlighting the antibacterial potency of these compounds. Sparfloxacin, a notable derivative, demonstrated superior in vitro and in vivo potency compared to ciprofloxacin, making it a promising candidate for therapeutic agents (Miyamoto et al., 1990).
Photolabile Protecting Groups
In the realm of photochemistry, derivatives of this compound, such as brominated hydroxyquinoline, have been utilized as photolabile protecting groups. These groups offer high efficiency in single-photon quantum efficiency and multiphoton-induced photolysis, useful for caging biological messengers (Fedoryak & Dore, 2002).
Proton Relay Systems
The compound undergoes excited-state intramolecular double proton transfer, revealing an intrinsic proton relay system. This process demonstrates the compound's potential in studying proton transfer mechanisms and designing efficient proton relay systems in molecular devices (Tang et al., 2011).
Antibacterial Activity and Drug Design
Novel quinolone derivatives, including those with the this compound moiety, have shown promising antibacterial activity. These compounds were tested against various bacterial strains, identifying certain derivatives as potential antibacterial agents (Lingaiah et al., 2012).
C-H Bond Functionalization
The compound has also been explored in the context of organic synthesis, specifically in the auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This method showcases the versatility of quinoline carboxylic acids in facilitating selective functionalization of C-H bonds, expanding the toolbox for organic synthesis (Shabashov & Daugulis, 2010).
Properties
IUPAC Name |
5,7-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCYTCLVOIKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586475 | |
Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228728-18-5 | |
Record name | 5,7-Difluoro-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=228728-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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